Dehydro Berberrubine Bromide is a synthetic derivative of the natural alkaloid berberine, which is primarily extracted from various plants such as Berberis vulgaris and Hydrastis canadensis. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating metabolic disorders and certain types of cancer. Dehydro Berberrubine Bromide is classified as a protoberberine alkaloid, a category known for its diverse biological activities.
Dehydro Berberrubine Bromide is derived from berberine through chemical modifications that enhance its pharmacological properties. The classification of this compound falls under the broader category of benzylisoquinoline alkaloids, which are characterized by their isoquinoline skeletons and various functional groups that contribute to their biological activities.
The synthesis of Dehydro Berberrubine Bromide typically involves several steps, beginning with the derivatization of berberine. Common methods include:
The molecular formula of Dehydro Berberrubine Bromide is , with a molecular weight of approximately 396.27 g/mol. The structure features a complex arrangement typical of protoberberine alkaloids, including:
The structural representation can be depicted as follows:
This structure includes key functional groups that influence its reactivity and biological interactions.
Dehydro Berberrubine Bromide undergoes several notable chemical reactions:
The mechanism of action for Dehydro Berberrubine Bromide involves multiple pathways:
Dehydro Berberrubine Bromide has shown promise in various scientific applications:
Dehydro Berberrubine Bromide (CAS 57721-67-2) is a quaternary ammonium alkaloid derivative with the molecular formula C₁₉H₁₄BrNO₄ and a molecular weight of 400.22 g/mol [4] [8]. Its IUPAC name is 17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaen-16-ol bromide, reflecting its complex pentacyclic scaffold [9]. The core structure consists of a benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium system, featuring:
Isomerism arises from the positional flexibility of the hydroxyl and methoxy substituents. Thalifendine (9-O-demethylberberine), an isomer of berberrubine, exemplifies how regioisomerism influences electronic distribution and biological activity [2] [5]. Dehydro Berberrubine Bromide’s rigid planar structure enhances intercalation with biomolecular targets, such as DNA or enzymes, compared to non-aromatized analogs [8].
Table 1: Atomic Composition and Key Functional Groups
Elemental Composition | Formula Weight | Key Functional Groups | Structural Significance |
---|---|---|---|
C₁₉H₁₄BrNO₄ | 400.22 g/mol | Quaternary ammonium, phenolic -OH, methoxy | Cationic charge enables DNA/enzyme binding; phenolic -OH aids redox activity |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for structural assignments. ¹H-NMR spectra in DMSO-d₆ exhibit characteristic signals:
Mass Spectrometry (MS) via ESI-HRMS shows a prominent [M-Br]⁺ ion at m/z 399.011 (calculated for C₁₉H₁₄NO₄⁺: 399.011), matching the molecular formula. Fragmentation peaks at m/z 336 and 292 correspond to sequential loss of methoxy and hydroxyl groups, indicating lability of these substituents [4] [8].
UV-Vis Spectroscopy reveals absorption maxima at 265 nm (π→π* transition) and 345 nm (n→π* transition), characteristic of conjugated heteroaromatic systems. The bathochromic shift relative to berberine (λₘₐₓ 230 nm, 350 nm) underscores enhanced electron delocalization due to dehydrobromination [8] [9].
Table 2: Key Spectroscopic Signatures
Technique | Conditions/Solvent | Characteristic Signals | Interpretation |
---|---|---|---|
¹H-NMR | DMSO-d₆ | δ 9.20 (s, H-8), 8.75 (d, H-11), 7.08 (s, -OCH₂O-), 3.98 (s, -OCH₃) | Quaternary proton downfield shifts confirm aromaticity |
ESI-MS | Positive mode | [M-Br]⁺ at m/z 399.011; fragments at m/z 336, 292 | Demethylation/dehydroxylation fragmentation pattern |
UV-Vis | Methanol | λₘₐₓ 265 nm (ε=24,500), 345 nm (ε=18,900) | Extended conjugation relative to berberine |
No single-crystal X-ray diffraction data for Dehydro Berberrubine Bromide are available in the provided sources. However, insights into conformational behavior can be inferred from related protoberberine alkaloids. For example:
The bromide anion likely forms weak C–H···Br interactions with aromatic protons, as observed in berberine bromide salts. Such interactions stabilize crystal packing but may not significantly alter solution-state conformation [6].
Dehydro Berberrubine Bromide shares core features with berberine and berberrubine but exhibits distinct modifications that enhance bioactivity:
Biological Implications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: